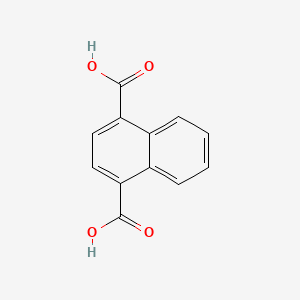

1,4-Naphthalenedicarboxylic acid

Description

Nomenclature and Structural Context within Naphthalenedicarboxylic Acids

1,4-Naphthalenedicarboxylic acid is systematically named Naphthalene-1,4-dicarboxylic acid according to IUPAC nomenclature. researchgate.net It is one of several structural isomers of naphthalenedicarboxylic acid, each distinguished by the substitution pattern of the two carboxyl groups on the naphthalene (B1677914) ring system. wikipedia.org The arrangement of these functional groups significantly influences the molecule's geometry, reactivity, and its subsequent application in materials science.

The naphthalene core, a bicyclic aromatic system, provides a larger, more rigid platform compared to simpler aromatic dicarboxylic acids like terephthalic acid. This rigidity is a key factor in the formation of ordered structures in polymers and coordination frameworks. The 1,4-substitution pattern results in a linear disposition of the carboxylic acid groups, which is conducive to the formation of linear polymer chains and specific network topologies in metal-organic frameworks (MOFs). acs.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.19 g/mol |

| Appearance | White to off-white crystalline solid. chemrxiv.org |

| Melting Point | >300 °C. sigmaaldrich.com |

| Solubility | Insoluble in water, soluble in polar organic solvents. chemrxiv.org |

| CAS Number | 605-70-9. sigmaaldrich.com |

Historical Perspectives and Evolution of Research on 1,4-NDC

The exploration of naphthalenedicarboxylic acids dates back to the late 19th century, with the first preparation of the 2,6-isomer reported in 1876. wikipedia.org Early research was primarily focused on the synthesis and characterization of the various isomers. Traditional synthesis methods for 1,4-NDC often involved the oxidation of corresponding dialkylnaphthalenes, such as 1,4-dimethylnaphthalene. However, these methods were often inefficient and produced significant waste. researchgate.net

A significant advancement in the synthesis of naphthalenedicarboxylic acids was the development of isomerization techniques. For instance, 1,8-naphthalenedicarboxylic acid can be isomerized to its more commercially viable 2,6-isomer. wikipedia.org More recently, environmentally friendlier and more efficient synthesis routes are being explored. One such method involves the air and oxygen oxidation of 1-methyl-4-naphthoic acid in the presence of a catalyst, which is more cost-effective and produces no waste residues. tcichemicals.com Furthermore, sustainable routes from lignocellulose-derived platform chemicals are being developed, representing a green approach to producing functionalized naphthalene derivatives. avantorsciences.com

The research focus on 1,4-NDC has evolved from fundamental synthesis to its application as a monomer in high-performance polymers. chemicalbook.com Its incorporation into polyesters, for example, enhances their mechanical strength and thermal stability. chemicalbook.com The unique properties of 1,4-NDC have also led to its use in the production of dyes, optical brighteners, and high-adhesion coatings. chemicalbook.com

Current Significance and Emerging Research Frontiers of 1,4-NDC

The contemporary significance of 1,4-NDC is most prominent in the field of materials science, particularly in the design and synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid and linear nature of 1,4-NDC makes it an excellent choice for a linker in MOF synthesis.

A notable example is the zirconium-based MOF, UiO-66-NDC. researchgate.netchemicalbook.com This framework exhibits high surface area and exceptional stability, making it a promising candidate for various applications. researchgate.net Research has demonstrated that modifying the well-established UiO-66 MOF, which traditionally uses terephthalic acid as a linker, with 1,4-NDC can enhance its properties. researchgate.net

Emerging research frontiers for 1,4-NDC-based materials are centered on catalysis, particularly photocatalysis. UiO-66-NDC has shown potential as a photocatalyst for the degradation of organic dyes in wastewater. chemrxiv.orgresearchgate.net The naphthalene moiety in the linker can be functionalized to tune the electronic and optical properties of the MOF, thereby enhancing its photocatalytic efficiency. researchgate.net Furthermore, the ability to introduce controlled defects into the UiO-66-NDC structure by using modulators during synthesis opens up possibilities for fine-tuning its catalytic and sorption properties. acs.orgchemicalbook.com The development of such advanced materials highlights the ongoing and expanding importance of 1,4-NDC in addressing challenges in environmental remediation and sustainable chemical processes.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

naphthalene-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMFBCRYHDZLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060545 | |

| Record name | 1,4-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-70-9 | |

| Record name | 1,4-Naphthalenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthalenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Naphthalenedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-NAPHTHALENEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HFA3F9GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways for 1,4 Ndc and Its Derivatives

Catalytic Oxidation Approaches for 1,4-NDC Synthesis

Catalytic oxidation represents a key strategy for the synthesis of 1,4-Naphthalenedicarboxylic acid, offering pathways that can be optimized for efficiency and environmental considerations.

Cobalt and Manganese Acetate (B1210297) Catalysis under Mild Conditions

A prevalent method for the synthesis of 1,4-NDC involves the oxidation of a precursor, such as 1-methyl-4-naphthoic acid, utilizing a catalyst system composed of cobalt acetate and manganese acetate. In this process, the starting material is dissolved in glacial acetic acid, to which cobalt acetate and manganese acetate are added. google.com The reaction is typically heated to around 90°C to dissolve the components, followed by a further increase to approximately 130°C while introducing air or oxygen as the oxidizing agent. google.com

Table 1: Cobalt and Manganese Acetate Catalysis Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 1-methyl-4-naphthoic acid | google.com |

| Catalysts | Cobalt acetate, Manganese acetate | google.com |

| Co-catalyst/Additive | Sodium acetate | google.com |

| Solvent | Glacial acetic acid | google.com |

| Oxidant | Air/Oxygen | google.com |

| Initial Temperature | 70-90°C | google.com |

| Reaction Temperature | ~130°C | google.com |

| Reported Yield | 90-92.6% | google.com |

Alternative Catalytic Systems and Green Chemistry Principles

In alignment with the principles of green chemistry, which advocate for waste prevention and the use of renewable resources, alternative methods for 1,4-NDC synthesis are being explored. youtube.comnih.gov A significant environmental drawback of older methods, such as using potassium permanganate, is the generation of large amounts of solid waste, specifically manganese dioxide. google.com

Modern approaches focus on cleaner and more atom-economical routes. matanginicollege.ac.insnu.ac.kr The use of air as an oxidant in the cobalt-manganese catalyzed process is a key green feature, as it is an abundant and inexpensive resource, and the primary byproduct is water. google.com This avoids the stoichiometric inorganic waste of older methods. google.com Furthermore, the ability to recycle the acetic acid solvent and catalyst contributes to a more sustainable process. google.com

Alternative catalytic systems have also been investigated. Research has shown the potential for using iron-based catalysts for the synthesis of naphthalenedicarboxylic acids from naphthalene (B1677914). researchgate.net Another approach involves the carboxylation of naphthalene using a palladium(II) acetate catalyst with carbon monoxide in trifluoroacetic acid, which can proceed at room temperature. researchgate.net These alternative systems aim to reduce reliance on more traditional heavy metal catalysts and explore different reaction pathways that may offer improved selectivity or milder reaction conditions. The overarching goal is to design synthetic routes that are not only efficient but also minimize their environmental impact. snu.ac.kr

Synthetic Routes from Naphthalene and its Derivatives

Beyond the direct oxidation of substituted naphthalenes, several other synthetic pathways to 1,4-NDC have been developed starting from naphthalene or its derivatives.

One notable method begins with 4-bromo-1-naphthoic acid. This starting material is reacted with copper(I) cyanide in a polar, aprotic solvent. The resulting 4-cyanonaphthoic acid intermediate, in the form of its copper salt complex, is then saponified in an alkaline medium to yield this compound. google.com

Another route involves the use of 1,8-naphthalic anhydride (B1165640) as a starting material. While this specific procedure details the synthesis of the 2,6-isomer, it demonstrates the principle of using naphthalene derivatives for producing naphthalenedicarboxylic acids. The process involves treating the anhydride with potassium hydroxide (B78521), followed by a high-temperature rearrangement in the presence of a cadmium chloride catalyst and carbon dioxide pressure. orgsyn.org

The carbonylation of aromatic compounds, including naphthalene, represents another synthetic strategy. researchgate.net Additionally, the Grignard reaction provides a classic method for introducing carboxyl groups. For instance, α-bromonaphthalene can be converted into a Grignard reagent, which is then reacted with carbon dioxide to form α-naphthoic acid. orgsyn.org This principle can be extended to create dicarboxylic acids from appropriate di-halogenated naphthalene precursors.

Table 2: Overview of Synthetic Routes to Naphthalenedicarboxylic Acids

| Starting Material | Key Reagents/Process | Product | Source |

|---|

Derivatization Strategies for 1,4-NDC

The two carboxylic acid groups of 1,4-NDC allow for a variety of derivatization reactions, enabling its use as a monomer and a building block in organic synthesis.

Formation of Acid Chloride Intermediates

A common and important derivatization of 1,4-NDC is its conversion to the corresponding diacid chloride, 1,4-naphthalenedicarbonyl dichloride. This transformation activates the carboxylic acid groups for subsequent reactions. The reaction is typically carried out by treating 1,4-NDC with a chlorinating agent. Thionyl chloride is a frequently used reagent for this purpose. The reaction may be performed in a solvent such as toluene (B28343) and can be facilitated by a catalyst like N,N-dimethylformamide. The acid chloride is a key intermediate for producing esters and amides under milder conditions than direct reactions with the dicarboxylic acid. beilstein-journals.org

Esterification and Amidation Reactions

The carboxylic acid functionalities of 1,4-NDC can readily undergo esterification and amidation. libretexts.org

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. libretexts.org While conventional esterification techniques can be applied, challenges such as the low solubility of the diacid in alcohols like methanol (B129727) can lead to low yields. google.com To achieve higher conversion, the reaction may require elevated temperatures (150-220°C) and pressures in a closed vessel. google.com The choice of alcohol and catalyst, as well as their concentrations, significantly influences the reaction rate. google.com A more advanced method, the Steglich esterification, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which allows the reaction to proceed under milder conditions. organic-chemistry.org This is particularly useful for acid-labile or sterically hindered alcohols. organic-chemistry.org

Amidation involves the reaction of the carboxylic acid, or more commonly its activated form like the acid chloride, with an amine to form an amide. libretexts.org The direct reaction of a carboxylic acid with an amine requires high temperatures to drive off the water formed. A more common laboratory and industrial approach is to first convert the carboxylic acid to the more reactive acid chloride, which then readily reacts with an amine to form the amide. beilstein-journals.orgreddit.com This two-step process is often more efficient. Polyamides, including nylons, are formed through the condensation polymerization of a dicarboxylic acid (or its dichloride) with a diamine. libretexts.org

Synthesis of Dihydrazide Derivatives (e.g., N,N'-bis(benzoyl) this compound dihydrazide (NABH))

The synthesis of dihydrazide derivatives of this compound, such as N,N'-bis(benzoyl) this compound dihydrazide (NABH), involves a multi-step process. A general and effective method for creating such derivatives is through acylation. jcsp.org.pk This process typically begins with the conversion of the dicarboxylic acid into a more reactive derivative, such as a diacyl chloride.

A plausible synthetic route for NABH, based on analogous preparations of similar compounds, would start with the reaction of this compound with a chlorinating agent like thionyl chloride to form 1,4-naphthalenedicarbonyl dichloride. vot.pl This intermediate is then reacted with benzoylhydrazine in an appropriate solvent. The reaction between the acyl chloride and the hydrazine (B178648) derivative proceeds to form the final dihydrazide product.

An orthogonal experimental design can be employed to optimize the reaction conditions, including the molar ratio of reactants, reaction time, and temperature, to maximize the yield of the final product. For instance, in the synthesis of N,N'-bis(benzoyl) azelaic acid dihydrazide, a molar ratio of benzoyl hydrazine to azelaoyl chloride of 2:3, a reaction time of 6 hours, and a temperature of 70°C were found to be optimal, resulting in a yield of 89.7%. jcsp.org.pkiaea.org A similar optimization strategy could be applied to the synthesis of NABH.

Organotin(IV) Complexes of 1,4-NDC

The synthesis of organotin(IV) complexes using this compound (H2L) as a ligand has been an area of active research. These complexes exhibit a variety of interesting structural features and potential applications. The synthesis generally involves the reaction of an organotin(IV) precursor, such as an organotin(IV) chloride or oxide, with the dicarboxylic acid. bohrium.comresearchgate.net

A number of organotin(IV) complexes derived from this compound have been synthesized and characterized. bohrium.comresearchgate.net These complexes can be broadly categorized based on the number of organic substituents on the tin atom, leading to diorganotin(IV) and triorganotin(IV) derivatives. The coordination mode of the carboxylate ligand can be chelating or bridging, leading to different structural motifs in the solid state. frontiersin.orgnih.gov

The reaction of this compound with various organotin(IV) compounds has yielded complexes with diverse structures, including 2D network structures and dinuclear tin monomers. bohrium.comresearchgate.net For example, complexes with the general formula [(R3Sn)2L]n have been shown to form 2D network structures containing large macrocycles. bohrium.comresearchgate.net In contrast, complexes like [(Ph3Sn)2L] can exist as dinuclear tin monomers that form 1D infinite chains through intermolecular interactions. bohrium.comresearchgate.net

| Complex | Formula | Structural Features | Reference |

| 1 | [(Me3Sn)2L]n | 2D network structure with tetranuclear 26-membered macrocycles. | bohrium.comresearchgate.net |

| 2 | [(n-Bu3Sn)2L]n | 2D network structure with tetranuclear 26-membered macrocycles. | bohrium.comresearchgate.net |

| 3 | [(Ph3Sn)2L] | Dinuclear tin monomer forming 1D infinite chains. | bohrium.comresearchgate.net |

| 4 | [(Me2Sn)2L(μ3-O)]n | 2D network containing a tetraorganodistannoxane unit. | bohrium.comresearchgate.net |

| 5 | [(n-Bu2Sn)2L(μ3-O)]n | 2D network containing a tetraorganodistannoxane unit. | bohrium.comresearchgate.net |

| 6 | [Me2SnL(1,10-phen)]n | 1D infinite chain structure. | bohrium.comresearchgate.net |

| 7 | [(n-Bu2SnCl)2L(1,10-phen)2] | Dinuclear tin monomer forming 1D infinite chains. | bohrium.comresearchgate.net |

L represents the 1,4-naphthalenedicarboxylate ligand. phen represents 1,10-phenanthroline (B135089).

Stereochemical Control in 1,4-NDC Derivative Synthesis

Achieving stereochemical control in the synthesis of derivatives of this compound is a challenging yet crucial aspect for the development of chiral materials with specific optical or biological properties. While the naphthalene core itself is achiral, the introduction of chiral centers in the substituents or the formation of atropisomers can lead to optically active compounds.

The synthesis of chiral derivatives often involves the use of optically pure starting materials or chiral auxiliaries. For instance, the spectral properties of diastereomeric esters and amides derived from optically pure 2-(1-naphthyl)-2-phenylacetic acid have been systematically investigated. nih.gov This research demonstrates that the NMR spectral nonequivalence can be used to determine the stereochemistry of the products. nih.gov

In the context of 1,4-NDC, stereochemical control could be achieved by reacting the dicarboxylic acid with a chiral alcohol or amine to form diastereomeric esters or amides. The separation of these diastereomers would then yield the enantiomerically pure derivatives. Another approach could involve the use of a chiral catalyst to direct the synthesis towards a specific stereoisomer. The development of such methodologies is essential for accessing the full potential of 1,4-NDC in applications where chirality is a key factor.

Novel Synthetic Approaches and Process Optimization for Industrial Applicability

For the industrial production of this compound, both economic viability and environmental impact are significant considerations. oup.com Traditional methods often involve harsh reagents and produce substantial waste. google.com Consequently, the development of novel, more sustainable synthetic approaches and the optimization of existing processes are critical for industrial applicability. mdpi.commdpi.com

One innovative and environmentally friendly preparation method for this compound involves the oxidation of 1-methyl-4-naphthoic acid using air or oxygen. google.com This process, which utilizes a catalyst system of cobalt acetate, manganese acetate, and sodium acetate in glacial acetic acid, avoids the use of expensive and polluting oxidizing agents like potassium permanganate. google.com The mother liquor from the reaction can be recycled by adding acetic anhydride to remove water and replenishing the catalyst, thus minimizing waste and reducing production costs. google.com

Another synthetic route involves the reaction of 4-bromo-1-naphthoic acid with copper(I) cyanide in a polar, aprotic solvent, followed by saponification of the resulting copper salt complex of 4-cyanonaphthoic acid in an alkaline medium. google.com This process yields a practically colorless acid with a high melting point. google.com The choice of solvent and reaction temperature are crucial parameters for optimizing this process. google.com

| Synthetic Approach | Starting Material | Key Reagents/Catalysts | Advantages for Industrial Applicability | Reference |

| Air Oxidation | 1-methyl-4-naphthoic acid | Air/Oxygen, Cobalt acetate, Manganese acetate, Sodium acetate | Abundant and low-cost oxidant, reduced waste, recyclable mother liquor, environmentally friendly. | google.com |

| Cyanation Route | 4-bromo-1-naphthoic acid | Copper(I) cyanide, Polar aprotic solvent | High purity product, suitable for further synthesis without extensive purification. | google.com |

The optimization of these processes for industrial scale-up involves careful consideration of factors such as reaction kinetics, heat and mass transfer, and reactor design. The goal is to achieve high yields and purity while minimizing energy consumption and waste generation, thereby aligning with the principles of green chemistry and sustainable manufacturing. youtube.com

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 1,4 Ndc

1,4-NDC as a Linker Molecule in MOF Synthesis

1,4-Naphthalenedicarboxylic acid is a versatile building block used in the solvothermal and hydrothermal synthesis of a wide range of MOFs. researchgate.netrsc.org Its length and rigidity, compared to smaller linkers like 1,4-benzenedicarboxylic acid (BDC), enable the construction of frameworks with larger pores and different structural properties. acs.orgnih.gov Researchers have successfully incorporated 1,4-NDC with various metal ions and clusters to create new crystalline materials. researchgate.netnih.gov

A notable example is the synthesis of zirconium-based MOFs, such as UiO-66-NDC, where 1,4-NDC replaces the BDC linker in the well-known UiO-66 structure. acs.orgresearchgate.netresearchgate.net This substitution maintains the original framework topology while altering properties like surface area and thermal stability. acs.orgacs.org The synthesis of such mixed-linker MOFs, containing both BDC and NDC, has also been demonstrated, allowing for a systematic tuning of the material's properties by varying the linker ratio. acs.org

Beyond zirconium, 1,4-NDC has been used to synthesize MOFs with other metals, including:

Aluminum: Forming [Al(OH)(1,4-NDC)]n, which can be used to create uniform shells around aluminum nanocrystals, enhancing their stability in aqueous solutions. nih.govrsc.org

Iron and Indium: Isostructural MOFs with the formula [M(OH)(1,4-NDC)] (where M is Fe or In) have been synthesized hydrothermally. researchgate.net

Zinc, Manganese, and Cadmium: Solvothermal reactions of these metal ions with 1,4-NDC and a co-ligand, 2,4,5-tri(4-pyridyl)-imidazole, have yielded MOFs with diverse and complex 2D and 3D topologies. rsc.org

Copper: Nanowires of copper(II)-based MOFs, Cu(II)(1,4-NDC), have been deposited on copper foam surfaces. researchgate.net

The synthesis conditions, including temperature, solvents, and the use of modulators like benzoic acid, can influence the resulting MOF's crystal size, defect density, and surface area. acs.orgresearchgate.net For instance, in the synthesis of UiO-66-NDC, adding a modulator was found to increase crystal size and surface area but reduce thermal stability due to the creation of defects. acs.orgresearchgate.net

Structural Elucidation of 1,4-NDC-based MOFs and Coordination Polymers

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of MOFs. researchgate.net While single-crystal X-ray diffraction (SCXRD) provides the most definitive structural data, many MOFs are synthesized as microcrystalline powders, making powder X-ray diffraction (PXRD) an essential tool. rsc.orgnih.gov

SCXRD analyses have been instrumental in revealing the diverse and complex topologies of 1,4-NDC based MOFs. For example, studies on MOFs synthesized with Mn(II), Zn(II), and Cd(II) ions and 1,4-NDC revealed structures ranging from a 2D 44 network to intricate 3D frameworks. rsc.org Similarly, the structure of a two-dimensional coordination polymer, [Zn(NDC)(DEF)], was elucidated using SCXRD. nih.gov

PXRD is routinely used to confirm the phase purity of a synthesized MOF, verify its structure by comparing the experimental pattern to a simulated one from single-crystal data, and study its stability. researchgate.netacs.orgchemrxiv.org In cases where suitable single crystals cannot be obtained, ab initio structure determination from high-resolution PXRD data, often from a synchrotron source, is possible, though more complex. rsc.orgresearchgate.net For instance, PXRD was used to confirm that the UiO-66 topology is maintained at all relative fractions of BDC and NDC linkers in mixed-linker systems. acs.org The technique also proved that in a 50:50 BDC/NDC sample, the linkers were integrated within the same crystal rather than forming a mixture of two separate phases. acs.org

| MOF System | Metal Ion | Diffraction Method | Key Findings | Reference |

|---|---|---|---|---|

| UiO-66-NDC | Zr(IV) | PXRD | Confirmed UiO-66 topology; structural properties correlate with NDC content in mixed-linker systems. | acs.org |

| [Al(OH)(1,4-NDC)] | Al(III) | PXRD | Characterized a robust 3D structure with distinct pore channels. | rsc.org |

| [M(L)x(Htpim)y]n | Mn(II), Zn(II), Cd(II) | SCXRD | Revealed diverse topologies: 2D 44 network (Mn), 3D (3,4,6)-connected net (Zn), and 3D (3,7)-connected framework (Cd). | rsc.org |

| [Fe/In(OH)(1,4-NDC)] | Fe(III), In(III) | PXRD | Characterized isostructural MOFs. | researchgate.net |

| [Zn(NDC)(DEF)] | Zn(II) | SCXRD | Determined the structure of a 2D coordination polymer. | nih.gov |

Synchrotron-based PXRD provides exceptionally high-resolution data that allows for detailed structural analysis, which is often not possible with laboratory instruments. nottingham.ac.ukacs.org This is particularly valuable for studying subtle structural features in complex materials like MOFs. nottingham.ac.uknih.govrsc.org

In the case of UiO-66-NDC, synchrotron PXRD was used to precisely determine the orientation of the naphthalene (B1677914) rings within the framework. acs.orgresearchgate.net The analysis revealed that the naphthalene rings of the 1,4-NDC linker are tilted out of the (a,c)-plane equilibrium by 30°. acs.orgresearchgate.net This finding is significant as the orientation of the linker can influence the pore environment and the interaction of the framework with guest molecules. This detailed structural insight was corroborated by comparing it to the orientation of benzene (B151609) rings in the isoreticular UiO-67 MOF, which was determined by single-crystal XRD. acs.orgresearchgate.net

Scanning Electron Microscopy (SEM) is a critical tool for characterizing the morphology, or the shape and size, of MOF crystals. researchgate.netchemrxiv.org While XRD provides information on the internal atomic arrangement, SEM visualizes the external crystal habit. This information is important as particle size and shape can affect properties like packing, catalytic activity, and the fabrication of MOF-based devices.

SEM studies of 1,4-NDC-based MOFs have revealed various morphologies. For example, UiO-66-NDC synthesized via a solvothermal process was shown to have a defined crystal structure. chemrxiv.org In another study, isostructural MOFs of Fe(III) and In(III) with 1,4-NDC were characterized by SEM, which showed that the resulting carbonized materials largely retained the morphology of the parent MOF. researchgate.net

Design and Tuning of MOF Properties through 1,4-NDC Integration

The modular nature of MOFs allows for their properties to be systematically tuned by carefully selecting the metal nodes and organic linkers. researchgate.net The integration of 1,4-NDC is a key strategy for designing and tuning MOF properties, particularly their pore structure.

The size, shape, and connectivity of the organic linker are primary determinants of the resulting MOF's topology and pore geometry. nih.govrsc.orgaiche.org The use of 1,4-NDC, which is longer than the commonly used 1,4-benzenedicarboxylic acid (BDC), provides a direct route to expanding the pore size of a given framework topology. nih.gov

For example, the substitution of BDC with NDC in the UiO-66 framework to form UiO-66-NDC leads to an isoreticular expansion, increasing the pore dimensions while maintaining the underlying fcu topology. acs.org This approach allows for fine-tuning of properties; for instance, the larger pores in NDC-based MOFs can lead to different gas adsorption characteristics compared to their BDC counterparts. acs.org A study on an aluminum-based MOF, [Al(OH)(1,4-NDC)], highlighted a structure with two distinct pore channels measuring 3 × 3 Ų and 7.7 × 7.7 Ų. rsc.org

Furthermore, the specific geometry of the 1,4-NDC linker, in combination with selected metal ions and reaction conditions, can direct the formation of entirely new and complex topologies beyond simple isoreticular expansion. rsc.org The ability to control pore geometry through linker selection is a powerful tool for creating tailor-made materials for specific applications like gas separation and catalysis. rsc.orgnih.gov

Modulator Effects in UiO-66-NDC Synthesis

The synthesis of the zirconium-based Metal-Organic Framework (MOF), UiO-66-NDC, which utilizes this compound (1,4-NDC) as the organic linker, can be significantly influenced by the addition of modulators. Modulators are typically monocarboxylic acids that compete with the dicarboxylic acid linker during the MOF's formation, thereby affecting its structural properties.

Influence of Benzoic Acid Modulators on Crystal Size and Surface Area

The increase in surface area is a direct consequence of the modulator's ability to introduce defects within the MOF structure. acs.orgresearchgate.netfigshare.com While this enhancement of surface area is often desirable for applications in catalysis and adsorption, it comes at the cost of reduced thermal stability. acs.orgresearchgate.netfigshare.com

Defect Engineering and Control of Missing Linkers/Clusters

The addition of modulators like benzoic acid is a key strategy in what is known as "defect engineering" of MOFs. acs.orgacs.orgresearchgate.net These defects are not necessarily imperfections in the negative sense; instead, they can be intentionally introduced to tailor the MOF's properties. In the case of UiO-66-NDC, the use of benzoic acid can create two primary types of defects: missing linkers and missing Zr₆(OH)₄O₄ inorganic clusters. acs.orgresearchgate.netfigshare.com

The concentration of these defects can be tuned by varying the amount of the modulator used in the synthesis. acs.org It has been demonstrated that the defect density, which can be quantified by the fraction of benzoic acid incorporation, can be controlled up to nearly 50%. acs.orgfigshare.com At such high defect concentrations, the material exhibits a significant number of both missing linkers and missing inorganic clusters. acs.orgfigshare.com This ability to control defect density allows for the fine-tuning of the MOF's physicochemical properties, such as porosity and the number of exposed metal sites, which can enhance its performance in applications like catalysis and molecular sorption. researchgate.netacs.org Despite the increased defectivity, even highly defective UiO-66-NDC materials have been shown to be stable after thermal activation at 200 °C and in the presence of water. acs.org

Specific Examples of 1,4-NDC-based MOFs and Coordination Polymers

UiO-66-NDC (Zirconium-based MOF)

UiO-66-NDC is a zirconium-based metal-organic framework that utilizes this compound (NDC) as the organic linker, creating a structure with the UiO-66 topology. acs.orgfigshare.com In this framework, the zirconium atoms form Zr₆O₄(OH)₄ clusters which act as the inorganic nodes, and these are interconnected by the NDC linkers. researchgate.net Structural analysis using synchrotron powder X-ray diffraction has revealed that the naphthalene rings of the NDC linker are oriented out of the (a,c)-plane by approximately 30 degrees. acs.orgfigshare.com

The properties of UiO-66-NDC can be intentionally modified through the use of modulators during synthesis, a process known as defect engineering. acs.orgresearchgate.netfigshare.com The introduction of a modulator like benzoic acid can lead to the formation of defects, such as missing linkers or even entire missing Zr₆O₄(OH)₄ clusters. acs.orgresearchgate.netfigshare.com The concentration of these defects can be controlled by adjusting the amount of modulator added, allowing for the tuning of the material's properties. acs.org For instance, increasing the modulator concentration can increase both the crystal size and the surface area of the UiO-66-NDC, although it may decrease its thermal stability. acs.orgresearchgate.netfigshare.com Even with a high density of defects, UiO-66-NDC can maintain its structural integrity after activation and exposure to water. acs.org

The introduction of the larger naphthalene linker in UiO-66-NDC, compared to the benzene linker in the parent UiO-66, can influence its properties for specific applications. For example, the non-polar naphthyl groups can increase the material's hydrophobicity, which is beneficial for maintaining stability and adsorption efficiency in humid environments. researchgate.net

Scandium-based Naphthalenedicarboxylate Frameworks

A scandium-based metal-organic framework with the composition [Sc₂(1,4-NDC)₃] has been synthesized using this compound (H₂-1,4-NDC) under hydrothermal conditions. researchgate.netd-nb.info The structure of this framework consists of isolated ScO₆ octahedra that are interconnected by the carboxylate groups of the 1,4-NDC linkers, forming chains. researchgate.netd-nb.info These chains are further connected by the naphthalene moieties of the linkers to create a three-dimensional framework. researchgate.netd-nb.info

The resulting structure features square-shaped pores, with the organic part of the linker pointing into these pores. researchgate.net The scandium atoms are six-coordinate, with Sc-O bond lengths ranging from 2.024 to 2.092 Å. d-nb.info Unlike some other scandium MOFs that feature chains of corner-sharing ScO₆ polyhedra or trimeric units, this framework is built from isolated octahedra. d-nb.info Thermogravimetric analysis has shown that this scandium-naphthalenedicarboxylate framework exhibits a one-step weight loss in air. d-nb.info

Zn(II)-based MOFs with 1,4-NDC

While specific examples of zinc(II)-based Metal-Organic Frameworks (MOFs) exclusively using this compound (1,4-NDC) as the sole linker are not extensively detailed in the provided search results, the synthesis and characterization of zinc-based MOFs, in general, provide a basis for understanding their potential structures and properties. Zinc-based MOFs are noted for their chemical stability and biocompatibility, making them attractive for various applications. nih.gov

The synthesis of zinc-based MOFs is often carried out using solvothermal methods, where a zinc salt, such as zinc nitrate, is reacted with a carboxylic acid-based linker in a suitable solvent. nih.govnih.gov The choice of solvent and the type of zinc salt can influence the crystallinity, phase purity, and morphology of the resulting MOF. researchgate.net

Alkali and Alkaline Earth Metal Coordination Polymers with 1,4-NDC

The coordination of 1,4-NDC with alkali and alkaline earth metals has led to the synthesis of a variety of novel coordination polymers with diverse structural features. researchgate.netrsc.org Under solvothermal conditions, 1,4-NDC reacts with Li⁺, Na⁺, Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺ ions to form crystalline polymeric complexes. researchgate.netrsc.orgrsc.org The resulting structures are significantly influenced by the coordination number of the metal ion, which ranges from 4 for lithium to 7 for calcium, strontium, and barium. researchgate.netrsc.orgrsc.org

A study detailed the synthesis and characterization of six such polymers. researchgate.netrsc.orgrsc.org The lithium-based polymer, [Li(HNDA)(H₂O)₂], forms a one-dimensional chain. researchgate.netrsc.orgrsc.org In contrast, the sodium-based polymer, [Na₂(NDA)(DMF)], assembles into a three-dimensional metal-organic framework (MOF) that features hexagonal channels and exhibits selective gas sorption for CO₂ over N₂. researchgate.netrsc.org The magnesium complex, [Mg₂(NDA)₂(H₂O)₃]·0.25H₂O, also forms a 3D structure. researchgate.netrsc.orgrsc.org The calcium, strontium, and barium polymers, [Ca(NDA)(DMF)], [Sr(NDA)(DMF)], and [Ba(NDA)(DMF)], are isostructural, all forming three-dimensional networks where one-dimensional inorganic chains are connected by the 1,4-NDC ligand. researchgate.netrsc.orgrsc.org These compounds also exhibit solid-state photoluminescence properties. researchgate.net

The structural diversity of these polymers is a direct consequence of the varying coordination preferences of the metal ions and the number of metal ions that bind to the 1,4-NDC ligand. researchgate.netrsc.org For instance, the number of metal ions connected to a single ligand ranges from two for lithium to eight for sodium. researchgate.netrsc.orgrsc.org

| Metal Ion | Compound Formula | Coordination Number | Dimensionality | Structural Features |

| Li⁺ | [Li(HNDA)(H₂O)₂] | 4 | 1D | Polymeric chain |

| Na⁺ | [Na₂(NDA)(DMF)] | 5, 6 | 3D | MOF with hexagonal channels, helical inorganic chains |

| Mg²⁺ | [Mg₂(NDA)₂(H₂O)₃]·0.25H₂O | 6 | 3D | Cage-like structure with 1D inorganic chains |

| Ca²⁺ | [Ca(NDA)(DMF)] | 7 | 3D | 2-nodal 5,5-connected net with 1D inorganic chains |

| Sr²⁺ | [Sr(NDA)(DMF)] | 7 | 3D | 2-nodal 5,5-connected net with 1D inorganic chains |

| Ba²⁺ | [Ba(NDA)(DMF)] | 7 | 3D | 2-nodal 5,5-connected net with 1D inorganic chains |

Transition Metal Coordination Polymers (e.g., Ni(II), Mn(II), Co(II)) with 1,4-NDC

The reactions of 1,4-NDC with transition metals such as Nickel(II), Manganese(II), and Cobalt(II) have yielded a range of coordination polymers with interesting magnetic properties. acs.orgacs.org The specific structure and resulting properties are often controlled by reaction conditions, such as the solvents and auxiliary ligands used. nih.gov

Several novel compounds have been synthesized hydrothermally or solvothermally. For example, three compounds, [Ni₄(1,4-ndc)₃(OH)₂(H₂O)₂·2.5H₂O]n, {Mn₂(1,4-ndc)₂(OAc)·0.5H₂O}n, and {Co₃(1,4-ndc)₄(H₂O)₄₂·2H₂O}n, all form three-dimensional frameworks. acs.orgacs.org

Nickel(II) Polymer: The Ni(II) compound features a rare one-dimensional nickel chain constructed from Ni(II) ions bridged by hydroxide (B78521) groups and carboxylate groups from the 1,4-NDC ligands. acs.org This unique structural feature leads to metamagnetic behavior. acs.orgacs.org

Manganese(II) Polymers: In one Mn(II) complex, the ions are connected by both 1,4-NDC and acetate (B1210297) groups to create a 3D framework. acs.orgacs.org Other Mn(II) coordination polymers using 1,4-NDC and an auxiliary ligand like 1,10-phenanthroline (B135089) have also been synthesized, resulting in both 2D and 3D structures. nih.gov These Mn(II)-based polymers generally exhibit weak antiferromagnetic coupling between adjacent metal centers. nih.govresearchgate.net

Cobalt(II) Polymer: The Co(II) structure contains a [Co₃(CO₂)₄(H₂O)₄] unit which is further bridged by 1,4-NDC ligands to form a 3D structure. acs.orgacs.org Magnetic analysis indicates the presence of antiferromagnetic interactions. acs.org

The diverse coordination modes of the 1,4-NDC ligand are crucial in the formation of these varied architectures and their resulting magnetic properties. acs.org

| Metal Ion | Compound Formula | Dimensionality | Magnetic Behavior | Key Structural Feature |

| Ni(II) | [Ni₄(1,4-ndc)₃(OH)₂(H₂O)₂·2.5H₂O]n | 3D | Metamagnetic | 1D Nickel chain bridged by μ₃-OH⁻ groups. acs.org |

| Mn(II) | {Mn₂(1,4-ndc)₂(OAc)·0.5H₂O}n | 3D | Antiferromagnetic | Mn(II) ions connected by μ₄-η¹:η¹:η¹:η¹ 1,4-ndc²⁻ groups and acetate radicals. acs.orgacs.org |

| Mn(II) | {Mn₂(1,4-NDC)₂(phen)₂}n | 2D | Antiferromagnetic | Mn₂ dimers connected by 1,4-NDC²⁻ linkers in a grid pattern. nih.gov |

| Mn(II) | [Mn₂(1,4-NDC)₂(phen)(H₂O)]n | 3D | Antiferromagnetic | Mn₂ dimers connected by 1,4-NDC²⁻ linkers. nih.gov |

| Co(II) | {Co₃(1,4-ndc)₄(H₂O)₄₂·2H₂O}n | 3D | Antiferromagnetic | [Co₃(CO₂)₄(H₂O)₄] units bridged by 1,4-ndc²⁻ groups. acs.orgacs.org |

Cd(II) and Zn(II)-based Coordination Polymers as Luminescent Sensors

Coordination polymers based on d¹⁰ metal ions like Cadmium(II) and Zinc(II) are of particular interest due to their photoluminescent properties, which makes them suitable for applications as luminescent sensors. rsc.orgmdpi.com The rigid structure of 1,4-NDC serves as a chromophore, contributing to the luminescent behavior of these materials. researchgate.net

Researchers have synthesized a variety of Cd(II) and Zn(II) coordination polymers with 1,4-NDC, often incorporating auxiliary ligands to tune the final structure and properties. rsc.org These polymers have demonstrated the ability to selectively and sensitively detect various molecules and ions.

For instance, new Cd(II) and Zn(II) coordination polymers synthesized with 1,4-NDC and 3,5-bis(benzimidazol-2-yl)pyridine as a co-ligand have been shown to be effective luminescent sensors for the antibiotic tetracycline (B611298) in aqueous media. rsc.org The luminescence of these polymers is quenched in the presence of tetracycline, with limits of detection in the micromolar range. rsc.org Similarly, a Zn(II)-organic framework constructed from 1,4-NDC and 1,4-Bis(4-pyridyl)naphthalene has proven to be an efficient sensor for the explosive 2,4,6-trinitrophenol (TNP) through a luminescence quenching mechanism. researchgate.net

The sensing mechanism often involves a photoinduced electron transfer process or fluorescence resonance energy transfer (FRET) between the luminescent framework and the analyte. rsc.orgresearchgate.net The high selectivity and sensitivity of these sensors make them promising candidates for practical applications in environmental monitoring and diagnostics. rsc.orgresearchgate.net

| Metal Ion | Co-ligand | Detected Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) |

| Cd(II) | 3,5-bis(benzimidazol-2-yl)pyridine | Tetracycline | Luminescence Quenching | 6.21 x 10⁻⁶ M. rsc.org |

| Zn(II) | 3,5-bis(benzimidazol-2-yl)pyridine | Tetracycline | Luminescence Quenching | 1.07 x 10⁻⁵ M. rsc.org |

| Zn(II) | 1,4-Bis(4-pyridyl)naphthalene | 2,4,6-trinitrophenol (TNP) | Luminescence Quenching | 0.12 μM. researchgate.net |

| Cd(II) | 1,4-bis(thiabendazole-1-yl)-2-butene | Norfloxacin, Fe(III) ions | Luminescence Quenching | Not specified. researchgate.net |

| Zn(II) | N-(pyridin-3-yl)-4-(pyridin-4-yl)-1,8-naphthalimide | Nitroaromatics (e.g., Nitrobenzene) | Luminescence Quenching | 5.14 μM for Nitrobenzene. rsc.org |

Compound Names

| Abbreviation | Full Name |

| 1,4-NDC | This compound |

| H₂NDA | This compound |

| DMF | N,N-dimethylformamide |

| OAc | Acetate |

| C₅MIm | 1-pentyl-3-methylimidazolium |

| phen | 1,10-phenanthroline |

| 3,5-bipy | 3,5-bis(benzimidazol-2-yl)pyridine |

| BPN | 1,4-Bis(4-pyridyl)naphthalene |

| TNP | 2,4,6-trinitrophenol |

Applications of 1,4 Ndc in Advanced Materials Science

Polymer Science and Engineering

1,4-Naphthalenedicarboxylic acid (1,4-NDC) is a versatile compound that plays a significant role in polymer science and engineering. Its rigid, aromatic structure makes it a valuable component in the synthesis of high-performance polymers and as an additive to modify the properties of existing ones.

Polyethylene (B3416737) Naphthalate (PEN) Production

Polyethylene naphthalate (PEN) is a high-performance polyester (B1180765) synthesized from the reaction of a naphthalene (B1677914) dicarboxylic acid, such as this compound or its isomers, with ethylene (B1197577) glycol. wikipedia.orgsuprapol.comcredenceresearch.com PEN exhibits superior properties compared to polyethylene terephthalate (B1205515) (PET), including enhanced thermal stability, mechanical strength, chemical resistance, and barrier properties against gases like oxygen and carbon dioxide. wikipedia.orgsuprapol.comcredenceresearch.com These characteristics make PEN a suitable material for a wide range of applications, including food and beverage packaging, especially for products susceptible to oxidation, as well as in the manufacturing of high-performance fibers, films, and electronic components. wikipedia.orgsuprapol.comcredenceresearch.com

The production of PEN can be achieved through two primary routes: an ester process or an acid process. wikipedia.org In both methods, ethylene glycol is the glycol monomer. wikipedia.org The process often involves a solid-state polymerization (SSP) step to increase the molecular weight of the resulting resin. wikipedia.org

Comparison of PEN and PET Properties

| Property | Polyethylene Naphthalate (PEN) | Polyethylene Terephthalate (PET) |

|---|---|---|

| Gas Barrier | Excellent | Good |

| Thermal Stability | High | Moderate |

| Mechanical Strength | High | Moderate |

| UV Resistance | Good | Fair |

| Chemical Resistance | Good | Fair |

Role of 1,4-NDC Derivatives as Nucleating Agents in Polymer Crystallization

Nucleating agents are additives that accelerate the crystallization process of semi-crystalline polymers by providing heterogeneous surfaces for crystal growth. nih.govethz.ch This results in a finer and more uniform crystalline structure, which can lead to improved mechanical properties, optical clarity, and thermal stability. ethz.chornl.gov Derivatives of this compound have been investigated as effective nucleating agents for various polymers. researchgate.net

Derivatives of 1,4-NDC, such as N,N'-bis(benzoyl) this compound dihydrazide (NABH), have been shown to act as effective nucleating agents for Poly(L-lactide) (PLLA), a biodegradable and biocompatible polyester. researchgate.net The addition of these derivatives enhances the crystallization rate of PLLA by providing sites for heterogeneous nucleation. researchgate.net Studies have shown that increasing the loading of the 1,4-NDC derivative can further accelerate the crystallization rate of PLLA. researchgate.net The effectiveness of these nucleating agents is evident even at faster cooling rates, where the crystallization of pure PLLA would typically be hindered. researchgate.net

The presence of 1,4-NDC derivatives influences both the melt-crystallization and cold-crystallization behavior of polymers. During melt crystallization (crystallization from the molten state upon cooling), these nucleating agents promote the formation of crystals at higher temperatures, which is indicative of an efficient nucleation process. researchgate.netresearchgate.net

The addition of 1,4-NDC derivatives can have a varied impact on the thermal stability and processability of polymers. While they significantly enhance crystallization, some studies have reported a slight decrease in the onset of thermal decomposition temperature of PLLA when a 1,4-NDC derivative was present. researchgate.net However, this reduction was minimal, with a maximum difference of only 9.4°C compared to pure PLLA. researchgate.net

Conversely, the enhanced crystallization can lead to improved processability. For example, some 1,4-NDC derivatives have been shown to improve the melt flow rate (MFR) of PLLA, indicating better processability. researchgate.net Plasticizers are another class of additives that can be used to lower the glass transition temperature and improve the processability of polymers. mdpi.com The use of nucleating agents in conjunction with plasticizers can offer a synergistic approach to tailoring the properties of polymers for specific applications. mdpi.com

Effect of a 1,4-NDC Derivative (NABH) on PLLA Properties

| Property | Pure PLLA | PLLA with NABH |

|---|---|---|

| Crystallization Rate | Slower | Faster researchgate.net |

| Onset Crystallization Temperature (Cooling) | Lower | Higher researchgate.net |

| Thermal Decomposition Onset | Higher | Slightly Lower researchgate.net |

| Melt Flow Rate | Lower | Improved researchgate.net |

Building Block for New Polymers and Supramolecular Assemblies

Beyond its use as a monomer in PEN, this compound serves as a versatile building block for the creation of new polymers and supramolecular assemblies. cymitquimica.comnih.gov Its rigid and planar structure, combined with the two carboxylic acid functional groups, allows for the construction of well-defined and ordered structures. cymitquimica.com

1,4-NDC is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net In these materials, the dicarboxylate groups of 1,4-NDC coordinate with metal ions to form extended networks with diverse topologies and potential applications in areas such as gas storage, catalysis, and sensing. researchgate.net The structure of the resulting framework is influenced by the coordination geometry of the metal ion and the geometry of the dicarboxylate ligand. researchgate.net

Furthermore, the principles of self-assembly, driven by non-covalent interactions, can be applied to 1,4-NDC and its derivatives to create complex supramolecular architectures. nih.gov These assemblies can exhibit unique functions and responsiveness to external stimuli, opening up possibilities for the development of advanced materials with tailored properties. nih.gov

Catalysis and Photocatalysis

This compound (1,4-NDC) serves as a crucial building block in the development of advanced catalyst materials, particularly in the form of metal-organic frameworks (MOFs). These materials demonstrate significant potential in environmental remediation and chemical sensing due to their unique structural and electronic properties.

1,4-NDC-based MOFs as Photocatalysts for Organic Pollutant Degradation

Metal-organic frameworks constructed using 1,4-NDC as an organic linker have emerged as effective photocatalysts for breaking down persistent organic pollutants in water. nih.govnih.gov The incorporation of the 1,4-NDC linker into MOF structures, such as the well-known UiO-66 framework, can enhance photocatalytic performance. chemrxiv.org The unique structure of these MOFs, characterized by a large surface area and customizable pore sizes, facilitates the efficient adsorption of pollutants, a critical first step in the degradation process. chemrxiv.org The aromatic nature and carboxylic acid groups of the 1,4-NDC linker act as electron acceptors, promoting the separation of light-induced charge carriers (electrons and holes) and thereby enhancing the efficiency of the photocatalytic process. nih.govchemrxiv.org

Research has demonstrated the significant photocatalytic efficacy of 1,4-NDC-based MOFs in the degradation of various industrial dyes. chemrxiv.org A notable example is the UiO-66-NDC MOF, which has been synthesized through a solvothermal process and tested for its ability to break down Reactive Orange 16 (RO16), Methyl Orange (MO), and Rhodamine B (RhB) under UVA light irradiation. chemrxiv.orgresearchgate.net

Studies show that UiO-66-NDC exhibits excellent photocatalytic activity, achieving high degradation rates for these dyes. chemrxiv.orgresearchgate.net The photocatalytic process significantly outperforms simple adsorption, where removal efficiency is minimal. chemrxiv.orgresearchgate.net The degradation process is typically monitored using UV-visible spectroscopy to measure the decrease in dye concentration over time. chemrxiv.orgresearchgate.net

Photocatalytic Degradation Efficiency of UiO-66-NDC for Various Dyes

This table summarizes the degradation rates of different dyes using UiO-66-NDC as a photocatalyst under specific experimental conditions.

| Dye | Degradation Rate (%) | Catalyst Concentration (mg/L) | Initial Dye Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Reactive Orange 16 (RO16) | 93 | 300 | Not Specified | chemrxiv.orgresearchgate.net |

| Methyl Orange (MO) | 94 | 300 | Not Specified | chemrxiv.orgresearchgate.net |

| Rhodamine B (RhB) | 91 | 300 | Not Specified | chemrxiv.orgresearchgate.net |

| Reactive Orange 16 (RO16) | 97 | 300 | 15 | northeastern.edu |

| Methyl Orange (MO) | 99 | 300 | 15 | northeastern.edu |

| Rhodamine B (RhB) | 95 | 300 | 20 | chemrxiv.orgresearchgate.net |

The photocatalytic degradation of organic pollutants by 1,4-NDC-based MOFs is an advanced oxidation process driven by the generation of highly reactive oxygen species (ROS). nih.govnih.gov When the MOF is irradiated with light of sufficient energy, it absorbs photons, causing electrons (e⁻) to be excited from the valence band (VB) to the conduction band (CB). This process leaves behind positively charged "holes" (h⁺) in the VB. nih.govnih.gov

These charge carriers, e⁻ and h⁺, migrate to the surface of the photocatalyst. nih.gov The photogenerated electrons can react with adsorbed oxygen molecules (O₂) to form superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). nih.govnih.govmdpi.com In some systems, the holes themselves can directly oxidize the adsorbed dye molecules. mdpi.com

These ROS, particularly the hydroxyl radical, are powerful, non-selective oxidizing agents that attack the complex dye molecules, breaking them down into simpler, less harmful inorganic compounds. nih.govmdpi.com Scavenger experiments, where specific chemicals are added to quench certain radicals, have confirmed that •OH is a primary active species in the degradation process using UiO-66-NDC. northeastern.edu The carboxylic acid groups within the 1,4-NDC linker can act as electron acceptors, which helps to separate the charge carriers and enhance the generation of these reactive species. chemrxiv.org

The efficiency of dye degradation using 1,4-NDC-based photocatalysts is influenced by several key operational parameters. mdpi.comijesi.org

Catalyst Concentration: The amount of the photocatalyst plays a crucial role. Initially, increasing the catalyst dosage generally increases the degradation rate because more active sites are available for light absorption and reaction. ijesi.orgias.ac.in However, beyond an optimal concentration, the efficiency may decrease. This is because excessive catalyst loading can lead to turbidity in the solution, which scatters the incident light and reduces the light penetration depth, effectively shadowing parts of the catalyst surface. ias.ac.in For UiO-66-NDC, an optimal catalyst concentration has been identified as 300 mg/L for the degradation of various dyes. chemrxiv.orgresearchgate.netnortheastern.edu

pH: The pH of the solution is a critical factor as it can alter the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby affecting the adsorption of the dye onto the catalyst surface. ijesi.orgias.ac.iniau.ir For instance, the surface of a metal oxide-based catalyst can become positively charged in acidic conditions and negatively charged in alkaline conditions. ijesi.org The interaction between the catalyst and dye is strongest when their surface charges are opposite. The optimal pH for degradation can therefore depend on the specific catalyst and dye being used. mdpi.com In studies with UiO-66-NDC, experiments were often conducted at the initial pH of the dye solutions, which ranged from 5.2 to 5.5, without adjustment. chemrxiv.org

Optimal Conditions for Dye Removal with UiO-66-NDC

This table outlines the identified optimal parameters for the photocatalytic degradation of dyes using the UiO-66-NDC catalyst.

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst Loading | 300 mg/L | chemrxiv.org |

| Temperature | 25°C ± 2 | chemrxiv.org |

| Initial pH | 5.2 - 5.5 (dye dependent) | chemrxiv.org |

For a photocatalyst to be practical for real-world applications, it must be stable and reusable over multiple cycles without a significant loss of activity. kyushu-u.ac.jpnih.gov 1,4-NDC-based MOFs, such as UiO-66-NDC, have demonstrated good reusability. chemrxiv.orgresearchgate.net Studies have shown that UiO-66-NDC can be used for several consecutive cycles (three to five) for dye degradation while maintaining high catalytic efficiency. chemrxiv.orgresearchgate.netnortheastern.edu This stability is often confirmed by techniques like X-ray diffraction (PXRD), which can verify that the crystalline structure of the MOF remains intact after the photocatalytic process. researchgate.net The ability to easily separate the solid catalyst from the treated water and reuse it is a key advantage of these heterogeneous photocatalysts. kyushu-u.ac.jp

Catalyst Materials for Electrochemical Sensing

Beyond photocatalysis, materials derived from 1,4-NDC show promise in the field of electrochemical sensing. chemrxiv.orgnih.gov Electrochemical sensors are valued for their potential in real-time monitoring of various analytes, including environmental pollutants. nih.govnih.gov The performance of these sensors, particularly their sensitivity and selectivity, is highly dependent on the materials used to modify the electrode surface. nih.gov

While specific research on using 1,4-NDC-based materials as the primary catalyst for electrochemical sensing is emerging, their inherent properties make them attractive candidates. For instance, UiO-66-NDC has been noted as a potential catalyst material for modifying working electrodes in electrochemical sensing applications. chemrxiv.org The porous structure and high surface area of MOFs can enhance the electroactive surface area, while the specific chemical functionalities of the 1,4-NDC linker could be tailored to interact with target analytes, potentially improving sensor performance. rsc.org Nanocomposites incorporating materials like reduced graphene oxide with organic molecules have been successfully used to create sensitive electrochemical sensors for detecting pollutants like 1,4-dioxane. nih.govmdpi.com This suggests a promising direction for the future development of 1,4-NDC-based composites for similar sensing applications.

Gas Storage and Separation Technologies

The unique properties of 1,4-NDC have positioned it as a significant component in the development of materials for gas storage and separation. These materials are at the forefront of technologies aimed at addressing energy and environmental challenges.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The use of 1,4-NDC as an organic linker has led to the synthesis of novel MOFs with significant gas adsorption capabilities. For instance, three isostructural MOFs, [V(OH)(NDC)], [Cr(OH)(NDC)], and [Ga(OH)(NDC)], were synthesized hydrothermally using 1,4-naphthalenedicarboxylate (NDC) as the linker. nih.gov The gas sorption properties of these new MOFs have been reported, highlighting their potential as templates for creating nanoporous carbon materials with embedded metal oxide nanoparticles. nih.gov

Functionalization of the naphthalene dicarboxylate linker can further enhance the gas adsorption properties of the resulting MOFs. In a study involving three functionalized MOFs—MOF-205-NH2, MOF-205-NO2, and MOF-205-OBn—all derivatives exhibited improved H2 adsorption capacities at 77 K and CO2 uptakes at various temperatures compared to the parent MOF-205. rsc.org This demonstrates the tunability of MOFs based on substituted naphthalenedicarboxylate linkers for specific gas adsorption applications.

Table 1: Gas Adsorption Data for Functionalized MOF-205 Derivatives

| MOF Derivative | BET Surface Area (m²/g) | H₂ Adsorption Trend (77 K, 1 bar) | CO₂ Uptake (298 K, 1 bar) |

| MOF-205 | 4460 | Lowest | - |

| MOF-205-NH₂ | 4330 | Higher than MOF-205 | Enhanced |

| MOF-205-NO₂ | 3980 | Higher than MOF-205 | Enhanced |

| MOF-205-OBn | 3470 | Highest | Enhanced |

| Data sourced from Dalton Transactions. rsc.org |

MOF-polymer hybrid membranes, also known as mixed-matrix membranes (MMMs), combine the processability of polymers with the molecular sieving capabilities of MOFs. researchgate.netacs.org These composite materials are being explored for various separation processes. The incorporation of MOF particles into a polymer matrix can create selective pathways for gas molecules, leading to enhanced separation performance. researchgate.net For instance, the development of a continuous Zr-MOF thin film on a porous support under formic acid vapor demonstrates a method to fabricate crystalline MOF membranes. researchgate.net While not always explicitly mentioning 1,4-NDC, the principles of using dicarboxylate-based MOFs in such hybrid membranes are well-established. The goal is to leverage the precise pore structures of MOFs to achieve a molecular sieving effect, allowing certain gas molecules to pass through while blocking others.

The separation of gas mixtures like H₂/CH₄ and CO₂/CH₄ is critical for natural gas purification and hydrogen production. researchgate.netacs.org MOFs based on naphthalenedicarboxylate linkers have shown promise in these applications. The strategic incorporation of π-electron-rich aromatic ligands, such as those derived from 1,4-NDC, can enhance the C-H···π interactions with hydrocarbon molecules, leading to selective adsorption. researchgate.net

A mixed-ligand MOF, Zn₂(NDC)₂(DPNI) (where NDC = 2,6-naphthalenedicarboxylate), was synthesized and showed high selectivity for CO₂ over CH₄. acs.org This selectivity is attributed to stronger interactions between CO₂ and the MOF structure. acs.org Another study on a microporous Co-MOF constructed from pyridine (B92270) carboxylic acid-based aromatic ligands reported a high C₂H₆/CH₄ selectivity, demonstrating the potential of engineering framework structures for specific gas separations. researchgate.net While this example does not use 1,4-NDC directly, it underscores the principle of using aromatic dicarboxylate linkers to achieve high selectivity. Furthermore, membranes incorporating a naphthalene tetrazole-based nickel MOF have been shown to improve CO₂ and H₂ separation from CH₄. acs.org

Table 2: CO₂/CH₄ Separation Performance of Selected MOFs

| MOF | Synthesis Method | CO₂/CH₄ Selectivity | Reference |

| Zn₂(NDC)₂(DPNI) (1-M') | Microwave-assisted | ~30 (at low pressure) | Langmuir acs.org |

| Mg₂(dobdc) | - | Outperforms Zeolite 13X | ResearchGate researchgate.net |

| TAMOF-1 | - | >40 | TUE Research portal tue.nl |

| This table presents a selection of MOFs and their CO₂/CH₄ separation performance. |

Fluorescent Sensors and Optical Applications

The inherent luminescence of many MOFs and coordination polymers, often derived from the organic linkers, makes them excellent candidates for developing fluorescent sensors and other optical materials. mdpi.comresearchgate.net

MOFs and coordination polymers constructed with 1,4-NDC often exhibit interesting photoluminescent properties. researchgate.netresearchgate.net The luminescence can originate from the organic linker itself, the metal ion, or from a combination of factors including ligand-to-metal charge transfer. researchgate.net The rigid structure of the naphthalene moiety in 1,4-NDC contributes to the luminescent behavior of the resulting materials.

A study on two new transition metal coordination complexes, {MnO(nda)(H₂O)}n and [Ag₅(nda)₂.₅(dmt)]n (where H₂nda = naphthalene-1,4-dicarboxylic acid), reported that the silver-based compound exhibits photoluminescent properties. researchgate.net Similarly, a fluorescent complex, [Zn(NTD)₂(DTP)₂(H₂O)₂]·(H₂O)₀.₈ (where H₂NTD = this compound), was synthesized and its fluorescence was attributed to the intraligand π→π* or n→π* transition within the DTP ligand. researchgate.net These examples highlight the role of 1,4-NDC in constructing luminescent materials.

A notable application of luminescent MOFs is in the selective detection of metal ions. The UiO-66 framework, a zirconium-based MOF, can be functionalized with different linkers to tune its properties. By substituting the standard benzene-1,4-dicarboxylic acid linker with this compound, UiO-66-NDC is formed. researchgate.net This material has been demonstrated as a novel fluorescent probe for the selective detection of Fe³⁺ ions. researchgate.net

The detection mechanism relies on the fluorescence quenching of UiO-66-NDC in the presence of Fe³⁺ ions. researchgate.net This quenching effect is highly selective for Fe³⁺ over other metal ions. researchgate.net The UiO-66-NDC has shown significant potential as an excellent fluorescent probe for sensing Fe³⁺ ions in solution. researchgate.net

Table 3: Characteristics of UiO-66-NDC as a Fluorescent Sensor for Fe³⁺

| Property | Description | Reference |

| Sensing Mechanism | Fluorescence quenching | ResearchGate researchgate.net |

| Target Ion | Fe³⁺ | ResearchGate researchgate.net |

| Selectivity | High selectivity for Fe³⁺ over other metal ions | ResearchGate researchgate.net |

| Application | Fluorescent probe for Fe³⁺ detection | ResearchGate researchgate.net |

Computational Chemistry and Theoretical Studies of 1,4 Ndc

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,4-NDC and its derivatives, DFT calculations are instrumental in predicting various molecular properties crucial for applications in fields like dye-sensitized solar cells (DSSCs).

A 2025 study investigated five new donor-π-acceptor (D-π-A) organic dyes based on 1,4-Naphthalenedicarboxylic acid for use in DSSCs. In this research, DFT calculations were performed using the B3LYP functional with a 6-311+G(d,p) basis set to evaluate the performance of these dyes. The general structure of these dyes incorporates a Triphenylamine (TPA) group as the electron donor and a nitro or cyano group as the electron acceptor, with 1,4-NDC forming a key part of the conjugated system.

Assessment of Excitation Energies and Absorption/Emission Spectra

Time-Dependent DFT (TD-DFT) is a primary method for calculating the excited-state properties of molecules, including their excitation energies and absorption and emission spectra. preprints.org This approach is crucial for understanding how a molecule interacts with light. For the 1,4-NDC-based dyes, TD-DFT calculations were used to simulate their UV-Vis absorption spectra. The calculations revealed that the maximum absorption wavelength (λmax) is influenced by the π-spacer length within the dye's structure. As the linker gets longer, the absorption spectrum shifts to longer wavelengths (a red-shift), which is beneficial for better matching the solar spectrum. fujifilm.com The calculated absorption spectra for these dyes align well with experimental data.

The oscillator strength (f), which is a measure of the probability of an electronic transition, is also determined from these calculations. Higher oscillator strength values correspond to more intense absorption peaks. digitellinc.com For the studied 1,4-NDC based dyes, the oscillator strengths were found to be large, indicating efficient light absorption. fujifilm.com

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic and optical properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap is generally associated with higher chemical reactivity and is favorable for electron transfer processes. researchgate.net

In the context of 1,4-NDC-based dyes, the HOMO and LUMO energy levels determine the efficiency of two critical processes in DSSCs: electron injection and dye regeneration. The LUMO level must be higher in energy than the conduction band of the semiconductor (e.g., TiO2), while the HOMO level must be lower than the redox potential of the electrolyte. researchgate.net DFT calculations provide the energies of these orbitals. For the series of 1,4-NDC based dyes studied, the HOMO-LUMO gap was found to be consistent with the spectral data.

| Dye | E-HOMO | E-LUMO | Energy Gap (ΔE) |

|---|---|---|---|

| VB0 | -5.21 | -2.25 | 2.96 |

| VB1 | -5.18 | -2.48 | 2.70 |

| VB2 | -5.15 | -2.59 | 2.56 |

| VB3 | -5.13 | -2.67 | 2.46 |

| VB4 | -5.12 | -2.71 | 2.41 |

This table presents representative data based on trends described in the literature for similar D-π-A dyes to illustrate the concepts. The values are illustrative and derived from general findings in computational studies. fujifilm.com

Evaluation of Electron Injection Free Energy and Oscillator Strength

The free energy of electron injection (ΔG_inject) is a thermodynamic parameter that indicates the feasibility of electron transfer from the excited dye to the semiconductor's conduction band. A negative ΔG_inject value is necessary for efficient electron injection. researchgate.net This can be calculated using the results from DFT computations. For the 1,4-NDC based dyes, the calculated ΔG_inject values were negative, confirming that electron injection is a favorable process.

The oscillator strength (f) is directly related to the light-harvesting efficiency (LHE) of the dye. A higher oscillator strength leads to a greater LHE. The TD-DFT calculations for the 1,4-NDC based dyes showed that the oscillator strength increases with the length of the π-spacer, which is a desirable characteristic for enhancing the efficiency of solar cells. fujifilm.com

| Dye | λmax (nm) | Oscillator Strength (f) | Light Harvesting Efficiency (LHE) |

|---|---|---|---|

| VB0 | 315.3 | 1.35 | 0.95 |

| VB1 | 376.0 | 1.49 | 0.97 |

| VB2 | 435.5 | 1.86 | 0.98 |

| VB3 | 475.1 | 2.12 | 0.99 |

| VB4 | 501.8 | 2.33 | 0.99 |

This table presents representative data based on trends described in the literature for similar D-π-A dyes to illustrate the concepts. The values are illustrative and derived from general findings in computational studies. fujifilm.com

Open-Circuit Photovoltage and Electron Coupling Constant Calculations

The open-circuit photovoltage (Voc) is a key parameter determining the power output of a solar cell. It is related to the energy difference between the quasi-Fermi level of the semiconductor and the redox potential of the electrolyte. Theoretical calculations can provide an estimate of the Voc. researchgate.net For the series of 1,4-NDC based dyes, the Voc was calculated as part of the computational study.

The electron coupling constant (V_RP) describes the electronic interaction between the dye and the semiconductor, which influences the rate of electron transfer. This parameter can also be evaluated using computational methods.

Molecular Dynamic Simulations for MOF-Polymer Interfaces

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the interface between different materials, such as in mixed-matrix membranes (MMMs) where a Metal-Organic Framework (MOF) is embedded within a polymer matrix. researchgate.net 1,4-NDC is used as an organic linker to synthesize MOFs, such as UiO-66-NDC. nih.gov

MD simulations can provide a microscopic model of the interactions at the MOF/polymer interface, which is crucial for understanding the compatibility and performance of the composite material. researchgate.net These simulations can model the formation of the interface and analyze properties such as local density, solvent diffusion, and the arrangement of polymer chains near the MOF surface. researchgate.net The nature of the interface can be significantly affected by the interactions between the functional groups on the MOF linker and the polymer chains. researchgate.net

Investigation of Self-Association and Intermolecular Interactions

The self-association of molecules, driven by non-covalent intermolecular interactions, is a fundamental process in supramolecular chemistry and materials science. For 1,4-NDC, the primary intermolecular interactions are hydrogen bonding between the carboxylic acid groups and π-stacking of the naphthalene (B1677914) rings.

A study investigating the self-association of three isomers of naphthalenedicarboxylic acid, including 1,4-NDC, in an aprotic solvent used a combination of proton and carbon NMR chemical shifts and computational chemistry to explore their dimerization. The research considered various potential dimer structures, including those formed through hydrogen bonding and those formed via π-stacking.

Hydrogen Bonding Networks